molecular formula C17H18N2O5 B5561151 [(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate

Cat. No.: B5561151
M. Wt: 330.33 g/mol
InChI Key: DVPHMXHIMXBXIT-WOJGMQOQSA-N
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Description

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is a complex organic compound characterized by its unique structure, which includes both methoxy and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate typically involves a multi-step process. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. For example, the use of a packed-bed reactor with a suitable catalyst can facilitate the continuous synthesis of the compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve the use of solvents such as ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions typically produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-21-14-6-4-13(5-7-14)19-17(20)24-18-11-12-10-15(22-2)8-9-16(12)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPHMXHIMXBXIT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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